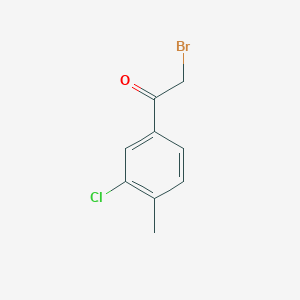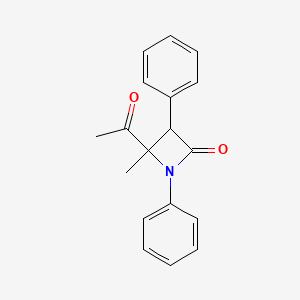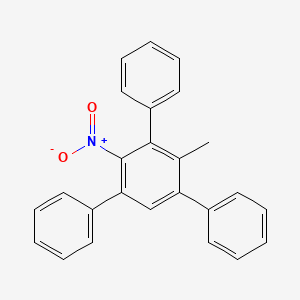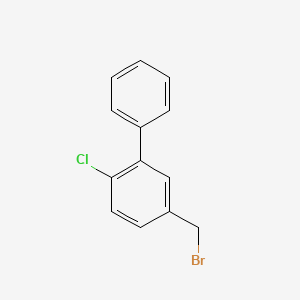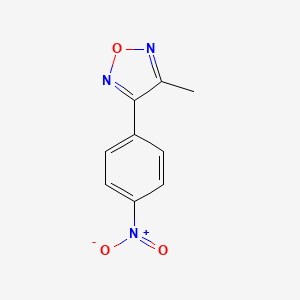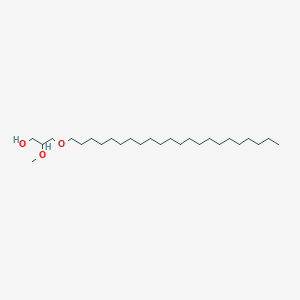
3-(Docosyloxy)-2-methoxypropan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Docosyloxy)-2-methoxypropan-1-OL is an organic compound characterized by the presence of a long docosyl chain attached to a glycerol backbone This compound is notable for its unique structural features, which include a methoxy group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-methoxypropan-1-OL typically involves the esterification of docosanol with 2-methoxy-1,3-propanediol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Docosyloxy)-2-methoxypropan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ethers or esters.
科学的研究の応用
3-(Docosyloxy)-2-methoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
作用機序
The mechanism of action of 3-(Docosyloxy)-2-methoxypropan-1-OL involves its interaction with lipid membranes. The docosyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic nature allows it to stabilize cell membranes and enhance the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Glycerol monostearate: An ester of glycerol and stearic acid used as an emulsifier.
2-Methoxyethanol: A simple ether used as a solvent and chemical intermediate.
Uniqueness
3-(Docosyloxy)-2-methoxypropan-1-OL is unique due to its combination of a long aliphatic chain and a glycerol backbone with a methoxy group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike simpler compounds like docosanol or glycerol monostearate, it offers enhanced functionality in stabilizing lipid membranes and facilitating drug delivery.
特性
CAS番号 |
84337-45-1 |
|---|---|
分子式 |
C26H54O3 |
分子量 |
414.7 g/mol |
IUPAC名 |
3-docosoxy-2-methoxypropan-1-ol |
InChI |
InChI=1S/C26H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29-25-26(24-27)28-2/h26-27H,3-25H2,1-2H3 |
InChIキー |
JKAFJJZTEQBXLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC(CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


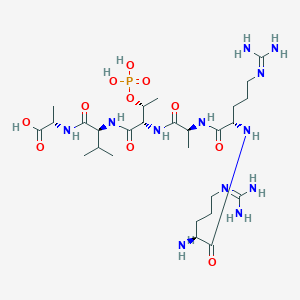
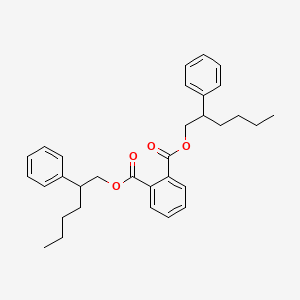
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)

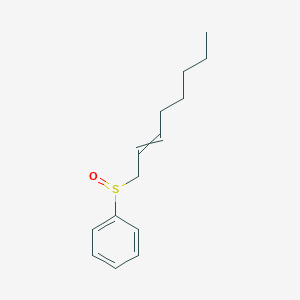
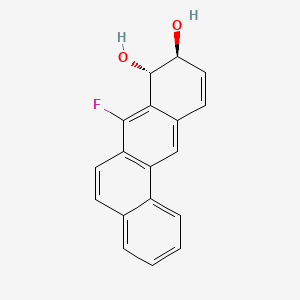
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

